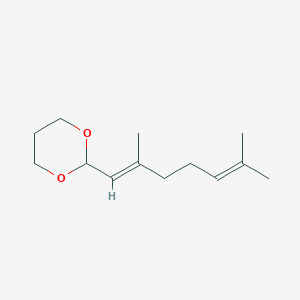
5-(4-chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its various biological properties. It is a yellow crystalline solid that has been synthesized using different methods and has shown promising results in scientific research applications. In
作用機序
The mechanism of action of 5-(4-chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by inhibiting the activity of various enzymes involved in cell proliferation and survival. It has also been shown to inhibit the growth of microorganisms by disrupting the cell membrane and interfering with various metabolic pathways.
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways involved in apoptosis. It has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of essential molecules, such as DNA and proteins. Additionally, it has been found to modulate the immune response by regulating the production of various cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using 5-(4-chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its potent biological activity. It has been shown to exhibit anticancer, antimicrobial, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its toxicity. It has been found to exhibit cytotoxicity in normal cells at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the research on 5-(4-chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One of the areas of interest is the development of novel derivatives with improved biological activity and reduced toxicity. Another area of interest is the elucidation of the mechanism of action of this compound, which may lead to the identification of new targets for drug development. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases is also an area of interest.
合成法
The synthesis of 5-(4-chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved using different methods. One of the most commonly used methods involves the reaction of 4-chlorobenzyl hydrazine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate product, which is then cyclized using acetic anhydride and sodium acetate to yield the final product.
科学的研究の応用
5-(4-chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its various biological properties. It has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been found to possess antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
特性
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-12-6-4-10(5-7-12)8-14-17-15(18-22-14)11-2-1-3-13(9-11)19(20)21/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDCTPUMUFBUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5851302.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5851308.png)
![N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)
![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)

![N-{4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B5851334.png)


![N-[2-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5851342.png)

![5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B5851368.png)

